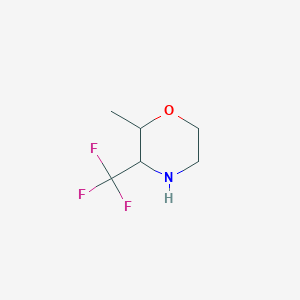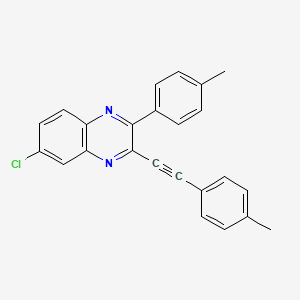![molecular formula C13H7ClF6N4O2 B12340233 3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B12340233.png)
3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bipyridine core substituted with chloro, hydroxy, oxo, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields oxo derivatives, while substitution of the chloro group can produce a variety of substituted bipyridine compounds.
Aplicaciones Científicas De Investigación
3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to modulate the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-bis(trifluoromethyl)-2,2’-bipyridine: A related compound with similar structural features but lacking the chloro, hydroxy, and oxo groups.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities
Uniqueness
The presence of chloro, hydroxy, and oxo groups in 3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide imparts unique chemical properties and reactivity, distinguishing it from other similar compounds. These functional groups enhance its ability to participate in a wide range of chemical reactions and interact with biological targets.
Propiedades
Fórmula molecular |
C13H7ClF6N4O2 |
|---|---|
Peso molecular |
400.66 g/mol |
Nombre IUPAC |
3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C13H7ClF6N4O2/c14-7-1-6(13(18,19)20)4-24(11(7)25)8-2-5(12(15,16)17)3-22-9(8)10(21)23-26/h1-4,26H,(H2,21,23) |
Clave InChI |
VLKYVLCCIYWDLW-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)/C(=N/O)/N)C(F)(F)F |
SMILES canónico |
C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(=NO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)


![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)


![tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B12340217.png)

